molecular formula C21H21ClFN3O2 B2667672 1-(3-chlorophenyl)-3-(2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)imidazolidin-2-one CAS No. 1251708-29-8

1-(3-chlorophenyl)-3-(2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)imidazolidin-2-one

Cat. No.: B2667672
CAS No.: 1251708-29-8
M. Wt: 401.87
InChI Key: BAAXSBJCOYNAAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chlorophenyl)-3-(2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)imidazolidin-2-one is a synthetic organic compound that belongs to the class of imidazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-3-(2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)imidazolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the imidazolidinone ring: This can be achieved by reacting an appropriate diamine with a carbonyl compound under acidic or basic conditions.

    Introduction of the 3-chlorophenyl group: This step might involve a nucleophilic substitution reaction where a chlorinated aromatic compound is introduced.

    Attachment of the quinoline derivative: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, to attach the quinoline moiety to the imidazolidinone core.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-3-(2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)imidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce double bonds or other reducible groups within the molecule.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halides or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce saturated compounds.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: For studying its effects on biological systems and potential as a bioactive compound.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-3-(2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)imidazolidin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorophenyl)-3-(2-oxoethyl)imidazolidin-2-one: Lacks the quinoline moiety.

    1-(3-chlorophenyl)-3-(2-(6-fluoroquinolin-1(2H)-yl)-2-oxoethyl)imidazolidin-2-one: Lacks the methyl group on the quinoline ring.

Uniqueness

1-(3-chlorophenyl)-3-(2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)imidazolidin-2-one is unique due to the presence of both the 3-chlorophenyl and the 6-fluoro-2-methyl-3,4-dihydroquinoline moieties, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[2-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClFN3O2/c1-14-5-6-15-11-17(23)7-8-19(15)26(14)20(27)13-24-9-10-25(21(24)28)18-4-2-3-16(22)12-18/h2-4,7-8,11-12,14H,5-6,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAAXSBJCOYNAAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(N1C(=O)CN3CCN(C3=O)C4=CC(=CC=C4)Cl)C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.